6-methoxy-6H-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a solid substance with a molecular weight of 193.16 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 6-methoxy-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-methoxyisatoic anhydride with appropriate reagents under controlled conditions. One common method includes the cyclization of 5-methoxyisatoic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
6-Methoxy-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo alkaline hydrolysis, resulting in the formation of corresponding carboxylic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methoxy-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-6H-3,1-benzoxazine-2,4-dione can be compared with other benzoxazine derivatives, such as:
2H-1,3-benzoxazine-2,4(3H)-dione: This compound has similar structural features but lacks the methoxy group, which can influence its reactivity and applications.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione:
1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: The nitro group in this compound significantly affects its reactivity and biological activities.
These comparisons highlight the unique features of this compound, particularly its methoxy group, which plays a crucial role in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H7NO4 |
---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
6-methoxy-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-5H,1H3 |
InChI-Schlüssel |
HSDCGQWJIAFGGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC2=NC(=O)OC(=O)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.